molecular formula C13H18N4O B6622430 5-ethyl-N-[(6-methoxypyridin-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine

5-ethyl-N-[(6-methoxypyridin-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine

Cat. No.: B6622430
M. Wt: 246.31 g/mol
InChI Key: MHDMFPLITCRRKG-UHFFFAOYSA-N
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Description

5-ethyl-N-[(6-methoxypyridin-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine: is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with ethyl, methyl, and methoxypyridinyl groups

Properties

IUPAC Name

5-ethyl-N-[(6-methoxypyridin-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-4-11-9(2)13(17-16-11)14-8-10-6-5-7-12(15-10)18-3/h5-7H,4,8H2,1-3H3,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDMFPLITCRRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)NCC2=NC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[(6-methoxypyridin-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring.

    Substitution Reactions:

    Attachment of the Methoxypyridinyl Group: The final step involves the nucleophilic substitution reaction where the methoxypyridinyl group is introduced.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

    Catalysts and Solvents: Use of specific catalysts and solvents to optimize reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[(6-methoxypyridin-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl and pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

    Oxidation Products: Depending on the conditions, oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction typically yields amines or alcohols.

    Substitution Products: Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-ethyl-N-[(6-methoxypyridin-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine: has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Materials Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-ethyl-N-[(6-methoxypyridin-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

When compared to similar compounds, 5-ethyl-N-[(6-methoxypyridin-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Similar Compounds

    4-methyl-1H-pyrazol-3-amine: Lacks the ethyl and methoxypyridinyl groups, resulting in different reactivity and biological activity.

    N-[(6-methoxypyridin-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine: Similar but without the ethyl group, affecting its overall properties.

5-ethyl-N-[(6-methoxypyridin-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine in various scientific domains

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